molecular formula C18H18ClF4N B6189608 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2680530-92-9

2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B6189608
CAS No.: 2680530-92-9
M. Wt: 359.8
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Description

2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Fluorinated Phenyl Group Addition: The fluorinated phenyl group is incorporated through a Friedel-Crafts alkylation or acylation reaction, using fluorinated benzene derivatives and a Lewis acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling fluorinated compounds and strong acids.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the fluorinated phenyl group, potentially yielding partially or fully reduced products.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the benzyl and fluorinated phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are typical reagents.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced pyrrolidine or phenyl derivatives.

    Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a model compound in biochemical assays to understand the behavior of fluorinated aromatic compounds in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design and development.

Industry

Industrially, the compound’s unique properties make it useful in the development of specialty chemicals and materials. Its stability and reactivity profile are advantageous in the synthesis of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances binding affinity through hydrophobic interactions and electronic effects, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-phenylpyrrolidine hydrochloride: Lacks the fluorinated phenyl group, resulting in different chemical and biological properties.

    4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Missing the benzyl group, which affects its reactivity and binding characteristics.

    2-Benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

Uniqueness

2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of the benzyl and fluorinated phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new applications that leverage its unique properties.

Properties

CAS No.

2680530-92-9

Molecular Formula

C18H18ClF4N

Molecular Weight

359.8

Purity

95

Origin of Product

United States

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